Febuxostat Acyl Glucuronide
Overview
Description
Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used to manage chronic hyperuricemia in patients with gout . The acyl glucuronide form is produced through the conjugation of Febuxostat with glucuronic acid, a process mediated by uridine diphosphate-glucuronosyltransferase enzymes .
Mechanism of Action
Target of Action
Febuxostat Acyl Glucuronide’s primary target is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .
Mode of Action
This compound, as a metabolite of Febuxostat, likely shares its parent compound’s mode of action. Febuxostat is a non-purine selective inhibitor of xanthine oxidase . By inhibiting XO, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of XO by this compound affects the purine degradation pathway . This pathway is responsible for the breakdown of purines to uric acid. By inhibiting XO, this compound reduces the production of uric acid, preventing its accumulation and the associated inflammatory response .
Pharmacokinetics
Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney . The pharmacokinetic parameters of Febuxostat include an oral availability of about 85%, an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . These properties likely influence the bioavailability and action of this compound.
Result of Action
The primary result of this compound’s action is a reduction in serum uric acid levels . This reduction can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the accumulation of uric acid crystals in joints .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat . Additionally, the drug’s efficacy and stability could be influenced by factors such as patient’s diet, concurrent medications, and genetic factors .
Biochemical Analysis
Biochemical Properties
Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .
Cellular Effects
The effects of this compound on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its role in reducing uric acid levels
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .
Transport and Distribution
This compound is likely distributed within cells and tissues via standard metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Febuxostat Acyl Glucuronide involves the enzymatic conjugation of Febuxostat with glucuronic acid. This reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 . The reaction conditions generally include an aqueous environment at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring efficient conversion of Febuxostat to its acyl glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Febuxostat Acyl Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis can lead to the breakdown of the glucuronide conjugate, releasing the parent compound, Febuxostat, and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes such as β-glucuronidase.
Transacylation: Involves nucleophilic attack by biological macromolecules, leading to the transfer of the acyl group from the glucuronide to the nucleophile.
Major Products:
Hydrolysis: Produces Febuxostat and glucuronic acid.
Transacylation: Results in the formation of acylated macromolecules and free glucuronic acid.
Scientific Research Applications
Febuxostat Acyl Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and the stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and potential interactions with biological macromolecules.
Medicine: Explored for its pharmacokinetic properties and potential implications in drug-drug interactions.
Comparison with Similar Compounds
Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.
Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.
Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.
Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747779 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351692-92-6 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?
A1: this compound is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, this compound constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.
Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?
A2: While this compound represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.
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